Welcome to the BenchChem Online Store!
molecular formula C15H17NO6 B3252014 1,3-Dioxane-4,6-dione, 5-[[(3,4-dimethoxyphenyl)amino]methylene]-2,2-dimethyl- CAS No. 213699-53-7

1,3-Dioxane-4,6-dione, 5-[[(3,4-dimethoxyphenyl)amino]methylene]-2,2-dimethyl-

Cat. No. B3252014
M. Wt: 307.3 g/mol
InChI Key: YXEWFWMZNIEUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232294B2

Procedure details

A mixture of 3,4-dimethoxybenzenamine (10 g, 65 mmol) and CH(OC2H5)3 (96.2 g, 650 mmol) in a 500 mL of round-bottom flask was stirred at room temperature for 30 minutes. 2,2-Dimethyl-1,3-dioxane-4,6-dione (9.4 g, 65 mmol) was then added and the reaction mixture was heated at 90° C. for 3.5 h. The reaction solution was cooled at −20° C. overnight. The solid was collected by filtration and washed with 2-methoxy-2-methyl propane (50 mL×3) to afford the title compound as a pale yellow powder (17.1 g, 85.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
96.2 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Yield
85.5%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH:12](OCC)(OCC)OCC.[CH3:22][C:23]1([CH3:31])[O:28][C:27](=[O:29])[CH2:26][C:25](=[O:30])[O:24]1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:11][CH:12]=[C:26]2[C:27](=[O:29])[O:28][C:23]([CH3:31])([CH3:22])[O:24][C:25]2=[O:30])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)N
Name
Quantity
96.2 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 90° C. for 3.5 h
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled at −20° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with 2-methoxy-2-methyl propane (50 mL×3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)NC=C1C(OC(OC1=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 85.5%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.